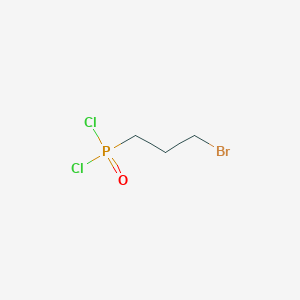

(3-Bromopropyl)phosphonic dichloride

Description

Structure

3D Structure

Properties

CAS No. |

86483-94-5 |

|---|---|

Molecular Formula |

C3H6BrCl2OP |

Molecular Weight |

239.86 g/mol |

IUPAC Name |

1-bromo-3-dichlorophosphorylpropane |

InChI |

InChI=1S/C3H6BrCl2OP/c4-2-1-3-8(5,6)7/h1-3H2 |

InChI Key |

DIGFVDXKCGCTRY-UHFFFAOYSA-N |

Canonical SMILES |

C(CP(=O)(Cl)Cl)CBr |

Origin of Product |

United States |

Reactivity and Derivatization Chemistry of 3 Bromopropyl Phosphonic Dichloride

Reactions Involving the Phosphonyl Dichloride Moiety

The phosphonyl dichloride group, -P(O)Cl₂, is characterized by a phosphorus atom bonded to an oxygen atom and two chlorine atoms. The electron-withdrawing nature of the oxygen and chlorine atoms renders the phosphorus atom highly electrophilic and susceptible to attack by nucleophiles. This reactivity is the basis for its use in synthesizing a wide array of derivatives.

(3-Bromopropyl)phosphonic dichloride readily reacts with alcohols in the presence of a base, such as a tertiary amine (e.g., triethylamine) or pyridine (B92270), to neutralize the hydrogen chloride (HCl) byproduct. The reaction can be controlled to produce either the monoester monochloride or, more commonly, the diester by using at least two equivalents of the alcohol. The alcohol's oxygen atom acts as the nucleophile, attacking the electrophilic phosphorus center. libretexts.orglibretexts.org Subsequent elimination of a chloride ion, followed by a second substitution, yields the corresponding dialkyl (3-bromopropyl)phosphonate. These phosphonate (B1237965) esters are themselves valuable intermediates, particularly for intramolecular cyclization reactions like the Arbuzov reaction. beilstein-journals.org

Table 1: Representative Esterification of this compound

| Alcohol (Nucleophile) | Reagent/Conditions | Product |

| Methanol (B129727) (CH₃OH) | 2 eq. CH₃OH, Base (e.g., Et₃N) | Dimethyl (3-bromopropyl)phosphonate |

| Ethanol (B145695) (C₂H₅OH) | 2 eq. C₂H₅OH, Base (e.g., Et₃N) | Diethyl (3-bromopropyl)phosphonate |

| Isopropanol ((CH₃)₂CHOH) | 2 eq. (CH₃)₂CHOH, Base (e.g., Et₃N) | Diisopropyl (3-bromopropyl)phosphonate |

Similar to the reaction with alcohols, this compound undergoes aminolysis upon treatment with primary or secondary amines. chemistrysteps.com The nitrogen atom of the amine serves as the nucleophile, attacking the phosphorus center. sapub.org The reaction typically requires an excess of the amine or the addition of a non-nucleophilic base to quench the HCl generated. The products are phosphonic diamides or, if the stoichiometry is controlled, monoamido monochlorides. These resulting (3-bromopropyl)phosphonamidates are key precursors for synthesizing nitrogen-containing phosphorus heterocycles, such as azaphospholidines. beilstein-journals.org

Table 2: Representative Aminolysis of this compound

| Amine (Nucleophile) | Reagent/Conditions | Product |

| Methylamine (CH₃NH₂) | >2 eq. CH₃NH₂ | N,N'-Dimethyl-(3-bromopropyl)phosphonic diamide |

| Diethylamine ((C₂H₅)₂NH) | >2 eq. (C₂H₅)₂NH | N,N,N',N'-Tetraethyl-(3-bromopropyl)phosphonic diamide |

| Aniline (C₆H₅NH₂) | >2 eq. C₆H₅NH₂, Base | N,N'-Diphenyl-(3-bromopropyl)phosphonic diamide |

The dual functionality of this compound and its derivatives allows for intramolecular reactions to form stable five-membered phosphorus-containing rings. These cyclization reactions are a powerful tool for the synthesis of various heterocyclic systems.

While this compound itself is a phosphonic dichloride, it serves as a starting material for cyclic phosphine (B1218219) oxides and phosphinamides. One established method involves the reaction of phosphonic dichlorides with di-Grignard reagents. anu.edu.au For example, reacting a phosphonic dichloride with a reagent like 1,4-bis(bromomagnesio)butane can lead to the formation of a phospholane (B1222863) oxide ring system. This modular approach allows for the construction of annulated (fused-ring) phospholane oxides. anu.edu.au

The synthesis of five-membered heterocycles containing phosphorus and another heteroatom (oxygen or nitrogen) is a well-documented application of 3-halopropyl phosphorus compounds. beilstein-journals.orgresearchgate.net

Oxaphospholane Derivatives: Derivatives of this compound, such as diethyl (3-bromopropyl)phosphonate, can undergo intramolecular cyclization upon heating, often in polar solvents. researchgate.net The reaction proceeds via an intramolecular Arbuzov-type reaction where the phosphonate oxygen attacks the terminal carbon bearing the bromine, displacing bromide and forming a stable 1,2-oxaphospholane (B8521427) 2-oxide ring, also known as a γ-phostone. researchgate.netresearchgate.net

Azaphospholidine Derivatives: The synthesis of 1,2-azaphospholidine 2-oxides (also called γ-phostams) can be achieved from this compound derivatives. beilstein-journals.org A typical strategy involves the initial aminolysis of the dichloride with an appropriate amine, such as 3-bromopropylamine, to form a phosphonamidate intermediate. beilstein-journals.org Subsequent intramolecular N-alkylation, where the nitrogen atom attacks the brominated carbon, leads to the formation of the 1,2-azaphospholidine 2-oxide ring system. beilstein-journals.org

Table 3: Examples of Intramolecular Cyclization Products

| Starting Derivative | Reaction Type | Heterocyclic Product |

| Diethyl (3-bromopropyl)phosphonate | Intramolecular Arbuzov Reaction | 2-Ethoxy-1,2-oxaphospholane 2-oxide researchgate.net |

| Ethyl N-methyl-(3-bromopropyl)phosphonamidate | Intramolecular N-alkylation | 2-Ethoxy-1-methyl-1,2-azaphospholidine 2-oxide beilstein-journals.org |

Cyclization Reactions Leading to Phosphorous Heterocycles

Reactions Involving the Terminal Bromine Functionality

The terminal bromine atom in this compound is susceptible to a variety of reactions typical of primary alkyl halides. These transformations primarily involve nucleophilic substitution, where the bromine acts as a leaving group.

Nucleophilic Displacement Reactions (SN2)

The primary carbon to which the bromine is attached is an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions. This allows for the introduction of a wide array of functional groups at the terminus of the propyl chain.

The displacement of the terminal bromine with an azide (B81097) ion is a key transformation that introduces a versatile functional group for further chemical modifications, particularly "click chemistry." The reaction of this compound with sodium azide, typically in a polar aprotic solvent like dimethylformamide (DMF), proceeds via an SN2 mechanism to yield (3-azidopropyl)phosphonic dichloride. This reaction is generally efficient, though care must be taken due to the potentially hazardous nature of azide compounds.

Other nucleophiles can also be employed to displace the bromide. For instance, reactions with cyanides would yield the corresponding nitrile, while thiols or their conjugate bases would form thioethers. These reactions significantly expand the range of derivatives accessible from this compound.

| Nucleophile | Reagent Example | Solvent | Product Functional Group |

| Azide | Sodium Azide (NaN3) | DMF | -N3 |

| Cyanide | Sodium Cyanide (NaCN) | DMSO | -CN |

| Thiolate | Sodium Thiophenoxide (NaSPh) | Ethanol | -SPh |

| Amine | Ammonia (NH3) | Ethanol | -NH2 |

Note: The reaction conditions provided are illustrative and may require optimization for specific substrates and desired outcomes.

The terminal bromine atom can readily undergo quaternization upon reaction with tertiary phosphines, such as triphenylphosphine (B44618). This reaction typically involves heating the two reactants in a suitable solvent, such as toluene (B28343) or acetonitrile, to afford the corresponding phosphonium (B103445) salt. In a related synthesis, the microwave-assisted reaction of 1,3-dibromopropane (B121459) with triphenylphosphine rapidly produces (3-bromopropyl)triphenylphosphonium bromide in high yield. researchgate.net This suggests that a similar reaction with this compound would proceed efficiently to form a molecule containing both a phosphonic dichloride and a terminal triphenylphosphonium bromide group. These phosphonium salts are valuable as Wittig reagents, phase-transfer catalysts, and ionic liquids.

| Phosphine | Solvent | Product |

| Triphenylphosphine (PPh3) | Toluene | (3-(dichlorophosphoryl)propyl)triphenylphosphonium bromide |

| Triethylphosphine (PEt3) | Acetonitrile | (3-(dichlorophosphoryl)propyl)triethylphosphonium bromide |

| Trimethylphosphine (PMe3) | Tetrahydrofuran | (3-(dichlorophosphoryl)propyl)trimethylphosphonium bromide |

Note: The products listed are the expected outcomes of the quaternization reaction.

Click Chemistry Applications for Ligand Attachment

The introduction of an azide group via nucleophilic substitution opens up the possibility of utilizing "click chemistry," a set of powerful and reliable reactions for molecular assembly. wikipedia.orgorganic-chemistry.org Specifically, the azide-alkyne Huisgen cycloaddition, often catalyzed by copper(I), provides a highly efficient route to form stable triazole linkages. nih.gov The derivative, (3-azidopropyl)phosphonic dichloride, can be "clicked" with a variety of alkyne-functionalized molecules, including biomolecules, polymers, and surfaces, to attach the phosphonic acid moiety. This strategy is particularly useful for the development of novel materials and bioconjugates. For example, azido-functionalized phosphonic acids have been used as linkers in various applications. organic-chemistry.org The strain-promoted azide-alkyne cycloaddition (SPAAC) offers a copper-free alternative for biological applications where the toxicity of copper is a concern. wikipedia.org

Dual Functionalization Strategies Utilizing Both Reactive Centers

A key advantage of this compound is the potential for dual functionalization, where both the phosphonic dichloride and the terminal bromine are utilized to create bifunctional molecules. This can be achieved through sequential reactions, allowing for precise control over the final structure. For instance, the phosphonic dichloride can first be hydrolyzed or esterified, followed by a nucleophilic substitution at the bromine terminus. Alternatively, the bromine can be reacted first, followed by transformation of the phosphonic dichloride. Such strategies are valuable in the synthesis of specialized ligands for metal catalysis, functional monomers for polymerization, and building blocks for materials science. While specific examples for this compound are not extensively documented in readily available literature, the principles of bifunctional organic synthesis are directly applicable.

Advanced Applications of 3 Bromopropyl Phosphonic Dichloride Derivatives in Materials Science and Surface Engineering

Surface Functionalization of Inorganic Substrates

The phosphonate (B1237965) group exhibits a strong affinity for metal oxide surfaces, enabling the formation of dense and stable self-assembled monolayers (SAMs). This characteristic is leveraged to modify the surfaces of inorganic materials, including metals, metal oxides, and semiconductors, to impart desired functionalities.

Organophosphonic acids, derived from precursors like (3-Bromopropyl)phosphonic dichloride, are widely used to create SAMs on various oxide surfaces. researchgate.net These monolayers are noted for their stability, which makes them suitable for applications requiring long-term performance, such as in electronic and biological sensors. researchgate.netnih.gov The formation of these films often requires more extensive processing compared to thiol-based SAMs on gold, but their robustness on oxide surfaces is a significant advantage. nih.gov

The functionalization of Gallium Nitride (GaN) surfaces with organophosphonic acids is crucial for the development of advanced sensors and electronic devices. nih.govacs.orgresearchgate.net The adsorption process is heavily influenced by the pre-treatment of the GaN surface. For instance, treating GaN with UV/Ozone (UV/O₃) creates a surface oxide layer that facilitates the adsorption of phosphonic acids. nih.govacs.org

Studies using octadecylphosphonic acid (ODPA) on GaN have shown that the primary interaction mechanism is based on hydrogen bonding between the polar phosphonic acid headgroup and the surface oxide layer. nih.govresearchgate.net This interaction is stronger compared to other functional groups like carboxylic acids, amines, thiols, and hydroxyls, leading to more hydrophobic and well-packed monolayers. nih.govacs.org While the initial adsorption is based on physisorption (hydrogen bonds), subsequent heating can lead to the formation of covalent bonds between the phosphonic acid and the GaN surface, enhancing the stability of the monolayer, particularly in aqueous solutions. nih.govacs.orgresearchgate.net The specific nature of the GaN surface, such as being N-polar, can also influence its affinity for different functional groups. nih.govacs.org

| Substrate | Functional Molecule | Key Findings | Primary Interaction | Reference |

|---|---|---|---|---|

| UV/O₃-treated (0001) GaN | Octadecylphosphonic acid (ODPA) | Forms a well-packed, hydrophobic monolayer. | Hydrogen bonding with the surface oxide layer. | nih.govacs.org |

| UV/O₃-treated N-polar GaN | ODPA and Carboxylic Acids | High affinity for both -PO(OH)₂ and -COOH groups. | Likely due to the basic properties of the surface. | nih.govacs.org |

| GaN | Heated ODPA Monolayer | Suppressed desorption in acidic and neutral aqueous solutions. | Covalent bond formation between ODPA and the surface. | nih.govresearchgate.net |

Phosphonic acid-based SAMs are increasingly used for modifying silicon surfaces, particularly in electronic devices, due to their ability to form well-defined and stable films on the native silicon oxide (SiO₂) layer. nih.gov A common technique for forming these monolayers is the "tethering by aggregation and growth" (T-BAG) method. researchgate.netacs.org This process involves the initial physisorption of the phosphonic acid molecules onto the oxide surface, where they form a reasonably ordered layer. Subsequent heating promotes the formation of covalent Si-O-P bonds, firmly attaching the monolayer to the substrate. researchgate.netacs.org These SAMs can provide excellent surface coverage with roughness comparable to the underlying substrate.

The modification of germanium surfaces with organic molecules is also an area of active research. Unlike silicon, germanium does not have a stable native oxide, which has historically been a challenge. researchgate.net However, this allows for the direct formation of Ge-C or Ge-S bonds, which are promising for integrating germanium into various technologies. researchgate.net For hydrogen-terminated germanium (Ge-H) surfaces, molecules with unsaturated carbon-carbon bonds can attach via a hydrogermylation reaction, forming a stable Ge-C bond. researchgate.net

The presence of water or humidity in the environment can significantly impact the formation and quality of self-assembled monolayers. The effect of water concentration has been studied for the adsorption of phenylphosphonic acid on Gallium Arsenide (GaAs) surfaces. For water content below 4%, a low-density monolayer is formed through a Brønsted acid-base reaction with surface hydroxyl groups. nih.govutl.pt However, at water concentrations of 5% or higher, there is a drastic increase in the amount of adsorbed molecules, leading to the formation of much thicker layers. nih.govutl.pt This is attributed to the deprotonation of the acid and the formation of a complex layer involving phosphonate ions, hydronium ions, and gallium species. nih.govutl.pt

Similarly, the relative humidity affects the formation of silane-based SAMs on silica, where the thickness of the resulting monolayer can vary with the humidity level during deposition. researchgate.net The choice of solvent also plays a critical role. For phosphonic acid SAM formation on ZnO nanowires, non-polar solvents like toluene (B28343) were found to produce well-defined tridentate coordination, whereas polar solvents like methanol (B129727) led to the formation of undesired byproducts due to the dissociation of Zn²⁺ ions from the surface. nih.gov This highlights that environmental conditions must be carefully controlled to achieve high-quality, reproducible monolayers.

The primary goal of surface functionalization is to tailor its properties for specific applications. Phosphonic acid SAMs provide a versatile platform for achieving this. For example, by using molecules with different end-groups, the surface can be made hydrophobic, hydrophilic, or reactive for further chemical modifications. acs.orgresearchgate.net

A bromo-terminated phosphonic acid, such as the derivative of this compound, is particularly useful as the bromine atom serves as a reactive site for subsequent functionalization. acs.orgresearchgate.net This allows for the creation of surfaces with various functionalities, including azide (B81097), alkyne, thiol, and N-hydroxysuccinimide (NHS) groups, making them suitable for a wide range of bio-functionalization applications. researchgate.net The stability of these phosphonate monolayers can be further enhanced, for instance on titanium surfaces, by using zirconium ions to improve the bonding between the phosphonate headgroup and the substrate. acs.org This enhanced stability is crucial for creating robust platforms for patterning proteins and developing advanced biomedical implants. acs.org Furthermore, phosphonic acid functionalization has been shown to improve the adhesion of polyurethane dispersions on surfaces like stainless steel and hydroxyapatite, which is of great interest for adhesives, coatings, and dental applications. nih.gov

| Surface | Functionalization Method | Resulting Property/Application | Reference |

|---|---|---|---|

| Porous Aluminum Oxide | Bromo-terminated phosphonic acid | Versatile platform for subsequent attachment of various reactive groups (azide, alkyne, thiol). | researchgate.net |

| Titanium | Zr-mediated phosphonic acid SAMs | Enhanced stability for protein patterning and biomedical implants. | acs.org |

| Stainless Steel, Hydroxyapatite | Phosphonic acid-functionalized polyurethanes | Improved adhesion for coatings and dental applications. | nih.gov |

| H-terminated Si(111) | Bromo-terminated alkylphosphonic acid | Creates a moderately hydrophilic, uniform SAM for further functionalization. | acs.org |

Self-Assembled Monolayers (SAMs) Formation on Metal Oxides and Semiconductors

Functionalization of Polymeric and Cellulose-Based Materials

The application of phosphonic acid derivatives extends beyond inorganic substrates to the modification of organic polymers and natural materials like cellulose (B213188). This functionalization can impart new properties such as flame retardancy, improved adhesion, or the ability to selectively bind ions.

The functionalization of cellulose with phosphonic acid groups has been demonstrated to be highly effective for specific applications. For example, a phosphonic acid-functionalized cellulose adsorbent showed high selectivity and capacity for capturing uranium (VI) from aqueous solutions, with the adsorption mechanism involving strong coordination between the phosphonic acid groups and the uranyl ions. mdpi.com In the realm of biomaterials, cellulose nanofibrils (CNF) functionalized with phosphonate groups have been shown to promote the osteogenic differentiation of mesenchymal stem cells. nih.gov The synthesis of these materials can be achieved through various methods, including on-resin protocols that allow for the precise, tailor-made synthesis of phosphoethanolamine (pEtN)-celluloses. rsc.org

In polymer science, incorporating phosphonate groups into polymer backbones or as side chains is a common strategy to enhance material properties. Phosphonate-functionalized polycarbonates have been synthesized via ring-opening polymerization of phosphonate-based cyclic monomers. nih.gov Similarly, phosphonic acid-based copolymers have been developed for dental applications to improve the adhesion of self-etch adhesives. rsc.orgrsc.org The synthesis often involves the polymerization of monomers containing a protected phosphonate group, followed by deprotection to reveal the acidic functionality. rsc.orgrsc.org This approach has also been used to create precisely structured polyolefins with phosphonic acid groups, where the placement of the acid affects the polymer's crystallization and solubility. acs.org Furthermore, phosphonic acid moieties can be covalently attached to polyurethane particles to create dispersions with significantly improved adhesion properties for paints, adhesives, and anti-corrosion coatings. nih.gov

Development of Catalytic Systems and Ligands

Derivatives of this compound are fundamental in creating sophisticated catalytic systems and ligands. The phosphonate group serves as a robust anchor for immobilizing homogeneous catalysts, while the versatile chemistry of phosphorus allows for the design of a wide array of ligands for coordination chemistry.

A significant challenge in catalysis is bridging the gap between highly efficient homogeneous catalysts and easily separable heterogeneous catalysts. Immobilizing molecular catalysts onto solid supports via phosphonate linkages is an effective solution. scispace.com Phosphonic acids form strong, stable bonds with metal oxide supports like titania (TiO₂) and zirconia (ZrO₂), creating robust heterogeneous catalysts that resist leaching and can be recycled. researchgate.netscispace.com

The process typically involves synthesizing a ligand that contains a phosphonate ester group. This ligand is then coordinated to a metal center to form the active catalyst complex. The entire complex is subsequently anchored to the metal oxide support, often followed by hydrolysis of the ester to form the strong phosphonate-support linkage. tezu.ernet.in This strategy has been successfully applied to immobilize a variety of metal catalysts, including copper, palladium, and ruthenium, for use in important organic reactions such as Sonogashira couplings and hydrogenations. scispace.com

| Catalyst System | Support Material | Immobilized Metal | Application |

|---|---|---|---|

| Copper(I) bis(phenanthroline) complex. scispace.com | Mesoporous Titanium Dioxide (TiO₂) | Copper(I) | Sonogashira coupling reactions. scispace.com |

| Palladium complexes with phosphonic acid ligands. scispace.com | Not specified (used as homogeneous catalyst with phosphonate ligands) | Palladium(II) | Suzuki coupling reactions. scispace.com |

| Ruthenium complex. scispace.com | Zirconium Phosphonate | Ruthenium(II) | Hydrogenation of benzils. scispace.com |

| Imidazolium-functionalized salt. tezu.ernet.in | Zirconium(IV) Phosphonate | N/A (Used to support N-heterocyclic carbenes) | Esterification reactions. tezu.ernet.in |

Phosphines (PR₃) and phosphonic acids (RPO(OH)₂) are cornerstone ligands in coordination chemistry. beilstein-journals.orgalfa-chemistry.com Phosphines are soft, neutral, sigma-donating ligands that can also act as π-acceptors, allowing for fine-tuning of the electronic properties of a metal center. alfa-chemistry.comwikipedia.org Phosphonic acids, on the other hand, are hard, anionic, multidentate ligands that bind strongly to metal ions. nih.gov

Derivatives of this compound provide a pathway to bifunctional or multifunctional ligands that combine these properties. The propyl chain acts as a flexible spacer, and the bromo and phosphonic dichloride groups offer reactive handles for further chemical elaboration. For example, the phosphonic dichloride can be converted to a phosphonic acid for strong metal binding, while the bromo group can be substituted to introduce other donor atoms (N, S, P), creating multidentate chelating ligands. cardiff.ac.uk These tailored ligands are used to synthesize metal complexes with unique reactivity for applications in homogeneous catalysis, sensing, and the development of coordination polymers or metal-organic frameworks (MOFs). nih.govscispace.comcardiff.ac.uk

| Ligand Class | Key Characteristics | Role in Coordination Chemistry |

|---|---|---|

| Monodentate Phosphines (e.g., PPh₃) | Sigma-donating, π-accepting, sterically tunable. alfa-chemistry.com | Stabilize metal centers, control reactivity and selectivity in catalysis (e.g., hydrogenation, coupling reactions). wikipedia.orgyoutube.com |

| Bidentate/Polydentate Phosphines | Form stable chelate rings with metal ions. alfa-chemistry.com | Used in asymmetric catalysis and to create robust catalyst frameworks. wikipedia.org |

| Phosphonic Acids/Phosphonates | Hard, anionic, multidentate (O,O,O-donors), strong binders to metal oxides. nih.govresearchgate.net | Formation of stable metal-organic frameworks (MOFs), surface functionalization, catalyst immobilization. scispace.comrsc.org |

| Bifunctional Phosphine-Phosphonate Ligands | Combine soft (P) and hard (O) donor sites. | Create heterobimetallic complexes, act as scaffolds for complex molecular architectures. |

Spectroscopic and Analytical Characterization Methodologies in Research on 3 Bromopropyl Phosphonic Dichloride

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organophosphorus compounds. By examining the magnetic properties of atomic nuclei like ¹H, ¹³C, and ³¹P, researchers can deduce the precise arrangement of atoms within a molecule and study the electronic environment of the phosphorus atom.

¹H, ¹³C, and ³¹P NMR for Structural Elucidation of Intermediates and Products

The structural elucidation of (3-Bromopropyl)phosphonic dichloride and its derivatives, such as its hydrolysis product (3-Bromopropyl)phosphonic acid, is heavily reliant on multinuclear NMR analysis.

¹H NMR: Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms. In the propyl chain of a derivative like (3-Bromopropyl)phosphonic acid, the protons on each of the three carbon atoms exhibit distinct signals, typically appearing as multiplets due to coupling with adjacent protons. The protons closest to the electronegative bromine atom and the phosphonic acid group are shifted downfield. For (3-Bromopropyl)phosphonic acid in DMSO-d₆, the proton on the hydroxyl groups of the phosphonic acid appears as a broad singlet at high chemical shift (around 10.3 ppm), while the methylene (B1212753) protons appear as multiplets in the 1.8-3.6 ppm range. chemicalbook.com

¹³C NMR: Carbon-13 NMR identifies the different carbon environments in the molecule. For (3-Bromopropyl)phosphonic acid, three distinct signals corresponding to the three carbon atoms of the propyl chain are expected. chemicalbook.com The carbon atom bonded to the bromine (C-Br) and the carbon atom bonded to the phosphorus (C-P) are significantly influenced by these heteroatoms, resulting in characteristic chemical shifts and C-P coupling.

³¹P NMR: Phosphorus-31 NMR is particularly diagnostic for organophosphorus compounds, providing direct insight into the chemical environment, oxidation state, and coordination of the phosphorus atom. slideshare.net The chemical shift of the phosphorus nucleus is highly sensitive to the nature of the substituents attached to it. For phosphonic dichlorides (RP(O)Cl₂), the ³¹P signal typically appears in a specific region of the spectrum. For instance, methylphosphonic dichloride shows a signal at approximately +44.5 ppm, while ethylphosphonic dichloride is found around +41.5 ppm. The ³¹P NMR spectrum of this compound is expected to show a single resonance in a similar range, confirming the presence of the P(O)Cl₂ group. In contrast, its hydrolysis product, (3-Bromopropyl)phosphonic acid, would exhibit a different chemical shift, typically between 20 and 30 ppm, reflecting the change from P-Cl bonds to P-OH bonds. rsc.org

The following table summarizes typical NMR data for (3-Bromopropyl)phosphonic acid, a key product derived from the dichloride.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H (in DMSO-d₆) | ~10.3 | Broad Singlet | P-OH |

| ~3.59 | Triplet | CH ₂-Br | |

| ~2.00 | Multiplet | -CH ₂- | |

| ~1.85 | Multiplet | P-CH ₂- | |

| ¹³C (in CDCl₃) | ~34.5 | Doublet | C -P |

| ~28.0 | Singlet | C -Br | |

| ~25.0 | Doublet | -C H₂- | |

| ³¹P | ~20-30 | - | P |

| Note: Specific ppm values can vary based on solvent and experimental conditions. Data is representative for (3-Bromopropyl)phosphonic acid. |

Application of Chemical Shifts in Solvent Polarity Studies

The chemical shifts of nuclei in NMR spectroscopy are sensitive to the surrounding solvent environment. This phenomenon can be harnessed to study interactions between a solute, such as this compound, and the solvent. The polarity of the solvent can influence the electron density around the nuclei, leading to changes in their resonance frequencies.

For example, protons involved in hydrogen bonding, like the acidic protons in (3-Bromopropyl)phosphonic acid, will show significant downfield shifts in hydrogen-bond-accepting solvents like DMSO compared to less polar solvents like chloroform. By systematically measuring chemical shifts in a series of deuterated solvents with varying polarities, researchers can gain insights into solute-solvent interactions and the molecule's behavior in different chemical environments.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Infrared (IR) Spectroscopy, are fundamental for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups in this compound. Each functional group absorbs IR radiation at a characteristic frequency range, corresponding to specific stretching or bending vibrations.

Key expected vibrational frequencies for this compound include:

P=O Stretch: A strong and sharp absorption band typically appears in the range of 1250-1300 cm⁻¹ for phosphonyl chlorides. This is one of the most diagnostic peaks for this class of compounds.

P-Cl Stretch: Absorptions corresponding to the phosphorus-chlorine single bond stretch are expected in the 450-600 cm⁻¹ region.

C-H Stretch: Aliphatic C-H stretching vibrations are consistently observed in the 2850-3000 cm⁻¹ range.

C-Br Stretch: The carbon-bromine bond vibration typically appears in the fingerprint region, between 500 and 600 cm⁻¹.

The IR spectrum of its hydrolysis product, (3-Bromopropyl)phosphonic acid, would show the disappearance of the P-Cl bands and the appearance of a very broad O-H stretch from the hydrogen-bonded phosphonic acid groups (typically 2500-3300 cm⁻¹) and a P-O-H bending band. chemicalbook.com

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Intensity |

| P=O (Phosphonyl Chloride) | 1250 - 1300 | Strong, Sharp |

| C-H (Aliphatic) | 2850 - 3000 | Medium to Strong |

| C-Br | 500 - 600 | Medium |

| P-Cl | 450 - 600 | Strong |

| This table presents expected absorption ranges for the dichloride. |

In Situ FTIR for Reaction Monitoring on Surfaces

In situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful process analytical technology (PAT) that allows for real-time monitoring of chemical reactions as they occur. organicchemistrydata.org This technique is particularly valuable for studying the reaction of this compound to form self-assembled monolayers (SAMs) on surfaces.

By using an attenuated total reflection (ATR) probe immersed in the reaction mixture, spectra can be collected continuously. This allows researchers to track the consumption of the this compound reactant and the formation of the phosphonic acid layer on the substrate. For instance, the disappearance of the P-Cl vibrational bands and the appearance of bands corresponding to the P-O-surface bond can be monitored quantitatively, providing crucial kinetic data and insight into the reaction mechanism and endpoint without the need for sample extraction and offline analysis. organicchemistrydata.org

Surface Characterization Techniques

When this compound is used to modify a material, its primary function is to anchor a phosphonic acid group to an oxide surface. The characterization of these newly formed surfaces is essential to confirm the successful modification and to understand the properties of the resulting layer.

X-ray Photoelectron Spectroscopy (XPS): XPS is a highly surface-sensitive quantitative technique that provides information about the elemental composition and chemical states of the atoms on the surface of a material. researchgate.net For a surface modified with this compound, XPS can confirm the presence of phosphorus, bromine, carbon, and oxygen. High-resolution scans of the P 2p and O 1s regions can verify the formation of P-O-metal bonds between the phosphonic acid headgroup and the substrate, confirming covalent attachment. rsc.orgnih.gov

Atomic Force Microscopy (AFM): AFM is used to visualize the surface topography at the nanoscale. It can be used to assess the quality of the monolayer formed from this compound. AFM images can reveal the uniformity, smoothness, and coverage of the organic layer, and identify any defects or multilayer formation. chemicalbook.com

Contact Angle Measurements: This technique measures the angle at which a liquid droplet meets a solid surface, providing a measure of the surface's wettability. The native oxide surface of a metal is typically hydrophilic. After modification with the alkyl-bromide-terminated phosphonic acid, the surface becomes more hydrophobic due to the organic layer. Measuring the water contact angle before and after the reaction provides a simple yet effective confirmation of successful surface modification. rsc.org An increase in the contact angle indicates that the hydrophilic oxide surface has been successfully coated with the less polar organic layer. chemicalbook.com

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Binding States

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the study of surfaces modified with (3-bromopropyl)phosphonic acid, XPS is indispensable for confirming the presence of the monolayer and elucidating the nature of its binding to the substrate.

Researchers utilize high-resolution XPS to analyze the core-level spectra of key elements, particularly phosphorus (P 2p), oxygen (O 1s), carbon (C 1s), and bromine (Br 3d). The binding energy of the P 2p peak is characteristic of the phosphonate (B1237965) group and its interaction with the surface. The observation of a P 2p peak confirms the presence of the phosphonic acid on the substrate. Furthermore, the precise binding energy and the shape of the O 1s spectrum can distinguish between different bonding configurations of the phosphonate headgroup with the metal oxide surface, such as monodentate, bidentate, or tridentate linkages. For instance, the presence of P=O and P-O-Metal bonds can be deconvoluted from the O 1s spectrum, providing insight into the structure of the self-assembled monolayer. nih.govethz.chresearchgate.net The detection of the Br 3d peak serves as a clear indicator of the presence of the bromopropyl tail of the molecule on the surface.

A typical XPS analysis of a phosphonic acid-modified surface would involve acquiring survey scans to identify all elements present on the surface, followed by high-resolution scans of the P 2p, O 1s, C 1s, and Br 3d regions. The atomic concentrations of these elements can be calculated from the peak areas, providing a quantitative measure of the surface composition.

| Element | Core Level | Typical Binding Energy Range (eV) | Information Gleaned |

| Phosphorus | P 2p | 132 - 135 | Confirms presence of phosphonate; binding state |

| Oxygen | O 1s | 530 - 534 | Bonding to metal (M-O-P), P=O, P-OH |

| Carbon | C 1s | 284 - 288 | Confirms presence of the alkyl chain |

| Bromine | Br 3d | 68 - 70 | Confirms presence of the bromo- functionality |

Note: The exact binding energies can vary depending on the substrate and the chemical environment.

Atomic Force Microscopy (AFM) for Surface Morphology of Monolayers

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information about a surface. In the context of (3-bromopropyl)phosphonic acid SAMs, AFM is employed to visualize the surface morphology, assess the quality and uniformity of the monolayer, and measure surface roughness.

Furthermore, changes in surface roughness upon monolayer deposition can be quantified using AFM. A successful monolayer formation often leads to a change in the root-mean-square (RMS) roughness of the surface, which can be indicative of the packing density and ordering of the molecules. mdpi.com

| Parameter | Description | Typical Findings for Phosphonate SAMs |

| Topography | 3D visualization of the surface | Formation of islands or a continuous film |

| Roughness (RMS) | Statistical measure of surface texture | Can increase or decrease depending on initial substrate and monolayer quality. researchgate.netmdpi.com |

| Film Thickness | Height measurement of the monolayer | Consistent with the length of a single molecule |

| Domain Size | Size of ordered molecular aggregates | Can be visualized and quantified |

Water Contact Angle Measurements for Surface Hydrophobicity

Water contact angle (WCA) measurements are a simple yet effective method for characterizing the hydrophobicity or hydrophilicity of a surface. This technique is widely used to assess the quality and ordering of self-assembled monolayers. The formation of a dense and well-ordered SAM of an alkylphosphonic acid, such as (3-bromopropyl)phosphonic acid, on a hydrophilic metal oxide surface typically results in a significant increase in the water contact angle, indicating a more hydrophobic surface.

The static contact angle is measured by placing a droplet of water on the surface and measuring the angle between the substrate and the tangent of the droplet at the solid-liquid-vapor interface. A high contact angle suggests that the surface is water-repellent, which for a SAM, implies that the hydrophobic alkyl chains are densely packed and oriented away from the surface. Conversely, a low contact angle indicates a more hydrophilic surface, which could be due to a disordered or incomplete monolayer. Dynamic contact angles (advancing and receding angles) can also be measured to provide information about contact angle hysteresis, which is related to surface heterogeneity and roughness. nih.govacs.orgacs.org

| Surface | Typical Static Water Contact Angle | Interpretation |

| Bare Metal Oxide | < 20° | Hydrophilic |

| Disordered Phosphonate Monolayer | 40° - 70° | Partially hydrophobic |

| Well-ordered Phosphonate Monolayer | > 90° | Hydrophobic, indicating a dense and ordered SAM |

Inductively Coupled Plasma–Mass Spectrometry (ICP-MS) for Elemental Quantification

Inductively Coupled Plasma–Mass Spectrometry (ICP-MS) is a highly sensitive analytical technique used for determining the elemental composition of a sample. It can detect most elements at concentrations down to the parts-per-trillion level. In research involving (3-bromopropyl)phosphonic acid-modified surfaces, ICP-MS can be used to quantify the amount of the compound bound to the substrate.

The process involves digesting the modified substrate in a strong acid to bring the elements into solution. The resulting solution is then introduced into the ICP-MS instrument, where it is nebulized and passed through a high-temperature argon plasma. The plasma ionizes the atoms of the elements present in the sample. These ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio.

By measuring the ion intensity for phosphorus and bromine, the absolute amount of each element on the substrate can be determined. researchgate.netrjeec.ro This information can be used to calculate the surface coverage or grafting density of the (3-bromopropyl)phosphonic acid monolayer. This quantitative data is complementary to the qualitative and semi-quantitative information obtained from XPS and other surface-sensitive techniques. nih.gov

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) is a non-destructive analytical technique primarily used for the phase identification of a crystalline material and can provide information on unit cell dimensions. When this compound or its corresponding acid is obtained as a solid, XRD can be used to determine if the material is crystalline or amorphous.

The technique works by irradiating a sample with X-rays and measuring the scattered intensity as a function of the scattering angle. Crystalline materials produce a characteristic diffraction pattern of sharp peaks, which acts as a fingerprint for that specific crystalline phase. The positions and intensities of the peaks can be used to identify the crystal structure and lattice parameters of the compound. While there is a lack of specific published XRD data for this compound in the search results, the technique would be the standard method to assess its crystallinity. For organobromine compounds, XRD can provide insights into the packing and intermolecular interactions involving the bromine atoms. rsc.org

Mass Spectrometry for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight of a compound and for elucidating its structure by analyzing its fragmentation pattern.

For a compound like this compound or its acid, electron ionization (EI) or a softer ionization technique like electrospray ionization (ESI) could be used. The resulting mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of the compound. A key feature in the mass spectrum of a bromine-containing compound is the presence of isotopic peaks for the molecular ion and any bromine-containing fragments. Bromine has two stable isotopes, 79Br and 81Br, with nearly equal natural abundance, resulting in a characteristic M+ and M+2 pattern with a peak height ratio of approximately 1:1. docbrown.info

The fragmentation pattern provides valuable structural information. For (3-bromopropyl)phosphonic acid, predicted fragmentation could involve the loss of water, bromine, or cleavage of the C-P or C-C bonds. uni.lu Analysis of these fragments helps to confirm the structure of the parent molecule. For instance, the fragmentation of organophosphorus compounds often involves rearrangements and cleavage of bonds adjacent to the phosphorus atom. mdpi.comslideshare.netlibretexts.org

Theoretical and Computational Studies on 3 Bromopropyl Phosphonic Dichloride and Its Derivatives

Mechanistic Investigations of Reaction Pathways

Understanding the precise mechanisms of reactions involving (3-Bromopropyl)phosphonic dichloride is crucial for controlling reaction outcomes and improving yields. Computational chemistry provides a virtual laboratory to explore these pathways.

Computational Modeling of Arbuzov Reaction Mechanisms

The Arbuzov reaction is a cornerstone of organophosphorus chemistry, used to form a carbon-phosphorus bond. researchgate.netresearchgate.netnih.gov The reaction of a trialkyl phosphite (B83602) with an alkyl halide, such as the bromopropyl moiety of the title compound, proceeds through a well-documented mechanism. researchgate.netresearchgate.net This typically involves the nucleophilic attack of the phosphorus atom on the electrophilic carbon of the alkyl halide, leading to a phosphonium (B103445) intermediate. researchgate.netresearchgate.net This is followed by the dealkylation of the intermediate by the displaced halide ion to yield the final phosphonate (B1237965) product. researchgate.net

While the general mechanism is known, computational modeling, often employing Density Functional Theory (DFT), can provide quantitative details about the reaction involving this compound. Such studies would calculate the energy profiles of the reaction, including the structures and energies of reactants, transition states, and products. This would allow for a precise determination of activation barriers and reaction thermodynamics. For instance, a DFT study on the Arbuzov reaction between ethyl halides and trimethoxyphosphine has shown that the reaction proceeds in two stages and that a polar solvent can accelerate the process by lowering the energy barriers. Although specific data for this compound is not available, these findings suggest that similar computational approaches would be highly informative.

A hypothetical reaction energy profile for the Arbuzov reaction of a generic phosphite with the bromopropyl moiety is presented below.

| Reaction Coordinate | Structure | Relative Energy (kcal/mol) |

| Reactants | P(OR)₃ + Br(CH₂)₃P(O)Cl₂ | 0 |

| Transition State 1 | [P(OR)₃---C₃H₆(Br)---P(O)Cl₂]‡ | Calculated Value |

| Intermediate | [(RO)₃P⁺-(CH₂)₃-P(O)Cl₂] Br⁻ | Calculated Value |

| Transition State 2 | [Br---R---OP(OR)₂(CH₂)₃P(O)Cl₂]‡ | Calculated Value |

| Products | (RO)₂P(O)-(CH₂)₃-P(O)Cl₂ + RBr | Calculated Value |

Note: The values in this table are hypothetical and would need to be determined through specific DFT calculations.

Elucidation of Intramolecular Cyclization Processes

The presence of both a reactive phosphorus center and a bromoalkyl chain within the same molecule opens up the possibility of intramolecular reactions. Under basic conditions, related compounds like 1-(3-bromopropyl)uracils are known to undergo intramolecular cyclization. For derivatives of this compound, where the dichloride is converted to a phosphonate ester, an intramolecular Arbuzov-type reaction or other cyclizations could be envisaged.

Computational studies would be instrumental in elucidating the feasibility and mechanism of such intramolecular cyclization processes. By calculating the activation energies for both the desired intermolecular reactions and potential intramolecular side reactions, the reaction conditions could be fine-tuned to favor a specific product. Theoretical calculations on related phosphanylidenecarbenes have demonstrated the power of computational chemistry in distinguishing between different intramolecular pathways, such as C-H insertion versus rearrangement reactions.

Simulation of Surface Adsorption and Self-Assembly Processes

Phosphonic acids and their derivatives are widely used to modify surfaces and form self-assembled monolayers (SAMs). The phosphonic acid headgroup can be generated from the dichloride and subsequent ester hydrolysis. These SAMs have applications in areas ranging from corrosion inhibition to organic electronics.

Density Functional Theory (DFT) Calculations for Binding Modes and Interfacial Interactions

The interaction of the phosphonic acid headgroup with a metal oxide surface is critical for the formation and stability of SAMs. DFT calculations are a powerful tool to investigate these interactions. Such calculations can determine the preferred binding modes (e.g., monodentate, bidentate, or tridentate) of the phosphonic acid on a given surface, such as silicon oxide or titania. The calculated binding energies provide a quantitative measure of the strength of the interaction. For example, DFT studies on other phosphonic acids have provided insights into the binding on various metal oxide surfaces.

A hypothetical summary of DFT calculated binding energies for a (3-Bromopropyl)phosphonic acid derivative on a TiO₂ surface is shown below.

| Binding Mode | Coordination | Calculated Binding Energy (eV) |

| Monodentate | P-O-Ti | Calculated Value |

| Bidentate (chelating) | P(-O)₂-Ti | Calculated Value |

| Bidentate (bridging) | P-O-Ti-O-P | Calculated Value |

| Tridentate | P(-O)₃-Ti | Calculated Value |

Note: The values in this table are hypothetical and would need to be determined through specific DFT calculations for the specified system.

Prediction of Reactivity and Structure-Property Relationships

A key goal of computational chemistry is to predict the properties of new molecules and materials. For this compound and its derivatives, this could involve predicting their reactivity in various chemical transformations or forecasting the properties of materials derived from them.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate chemical structure with biological activity or physical properties. While no specific QSAR/QSPR studies on this compound were found, this approach has been applied to other organophosphorus compounds to predict properties like toxicity or lipophilicity. By calculating a range of molecular descriptors (e.g., electronic, steric, and thermodynamic properties) for a series of related compounds and correlating them with experimental data, predictive models can be built. Such models could, in principle, be developed for derivatives of this compound to guide the design of new functional molecules.

Future Research Directions and Emerging Trends

Development of Green Chemistry Approaches for Synthesis and Derivatization

The synthesis and derivatization of (3-Bromopropyl)phosphonic dichloride are undergoing a paradigm shift towards more environmentally benign methodologies. Traditional synthetic routes often involve harsh reagents and generate significant waste. In response, the principles of green chemistry are being increasingly integrated to develop cleaner and more efficient processes.

One promising avenue is the exploration of microwave-assisted synthesis . mdpi.comresearchgate.netnih.govrsc.orginformahealthcare.com Microwave irradiation can dramatically accelerate reaction times, increase yields, and in some cases, enable solvent-free reactions, thereby reducing the environmental footprint. researchgate.net For instance, the Michaelis-Arbuzov reaction, a key step in forming the carbon-phosphorus bond, can be significantly enhanced through microwave assistance. researchgate.netorganic-chemistry.org This approach not only offers efficiency but also aligns with the growing demand for sustainable chemical manufacturing.

Another key area of development is the use of alternative solvent systems and catalysts . The use of ionic liquids as catalysts, for example, has shown promise in the synthesis of related phosphonic dichlorides. These non-volatile solvents can facilitate catalyst recycling and reduce the emission of volatile organic compounds. Furthermore, research into solvent-free reaction conditions is gaining traction, aiming to minimize waste at the source. nih.gov The combinatorial synthesis of organophosphorus compounds is also being explored, which allows for the rapid generation of a library of derivatives under various conditions, including solvent-free approaches. nih.govresearchgate.net

Future research will likely focus on the development of catalytic systems that are not only efficient but also based on abundant and non-toxic metals. The direct functionalization of elemental phosphorus is also an area of active investigation to bypass the use of hazardous intermediates like phosphorus trichloride (B1173362). beilstein-journals.org

Exploration of Novel Derivatization Pathways for Enhanced Functionality

The dual reactivity of this compound provides a rich landscape for the exploration of novel derivatization pathways. The phosphonic dichloride moiety can readily react with nucleophiles such as alcohols and amines to form phosphonate (B1237965) esters and phosphonamides, respectively. Simultaneously, the bromine atom on the propyl chain serves as a reactive site for nucleophilic substitution or for the initiation of polymerization reactions.

This bifunctionality allows for the creation of a diverse array of molecules with tailored properties. For example, reaction with a diamine could lead to the formation of polymers or macrocycles with phosphonate functionalities. The bromine can be substituted by various functional groups, such as azides for click chemistry applications, thiols for surface anchoring on gold, or other biologically active moieties.

The synthesis of bifunctional organophosphorus compounds is a key area of interest, where both reactive centers are strategically utilized to build complex molecular architectures. documentsdelivered.com This can lead to the development of novel ligands for catalysis, building blocks for supramolecular chemistry, or monomers for functional polymers. The synthesis of phosphonic acid analogues of biologically relevant molecules, such as amino acids and peptides, is another active research area. researchgate.netnih.gov

Future work in this area will likely involve the development of orthogonal protection strategies to selectively react one functional group while leaving the other intact, allowing for stepwise and controlled derivatization. This will open up possibilities for creating highly complex and multifunctional molecules with precise control over their architecture and properties.

Advanced Applications in Bio-Related Materials and Sensing Platforms

The unique properties of phosphonic acids, the hydrolysis products of phosphonic dichlorides, make them highly suitable for applications in biomaterials and biosensing. Phosphonic acids exhibit strong binding affinity to metal oxide surfaces, such as titanium oxide, alumina, and the native oxide layer on silicon. nih.govresearchgate.net This property is exploited for the formation of stable self-assembled monolayers (SAMs) that can modify the surface properties of materials. beilstein-journals.orgrsc.orgresearchgate.net

In the context of biomaterials , SAMs derived from this compound can be used to create surfaces that promote cell adhesion and growth, or conversely, resist biofouling. nih.gov The bromopropyl group can be further functionalized with bioactive molecules, such as peptides or growth factors, to create a bioactive interface that can elicit specific biological responses. nih.gov This is particularly relevant for applications in tissue engineering, medical implants, and drug delivery systems. researchgate.netrsc.orgresearchgate.net For instance, phosphonate-based materials are being investigated for their potential in bone tissue engineering due to the structural similarity of phosphonates to the phosphate (B84403) groups in bone mineral. rsc.org

In the realm of sensing platforms , the ability of phosphonates to form robust SAMs is crucial for the development of highly sensitive and specific biosensors. mdpi.comresearchgate.netnih.govmdpi.com The surface can be functionalized with recognition elements, such as antibodies, enzymes, or DNA aptamers, which can specifically bind to target analytes. nih.govmdpi.com The change in the surface properties upon binding can be detected by various transduction methods, leading to a measurable signal. The bifunctional nature of this compound is particularly advantageous here, as it allows for a strong anchoring to the sensor surface via the phosphonate group, while the bromo- group provides a convenient handle for the immobilization of bioreceptors.

Future research will focus on the design of more sophisticated and multifunctional surfaces for advanced diagnostics and therapeutics. This includes the development of "smart" surfaces that can respond to external stimuli and the creation of multiplexed sensor arrays for the simultaneous detection of multiple analytes.

Integration of Computational and Experimental Methodologies for Predictive Design

The integration of computational modeling with experimental work is becoming an indispensable tool for the rational design of new materials and molecules based on this compound. Computational methods, such as Density Functional Theory (DFT) and Quantitative Structure-Property Relationship (QSPR) models, can provide valuable insights into the electronic structure, reactivity, and potential applications of this compound and its derivatives. nih.govresearchgate.net

DFT calculations can be used to predict reaction mechanisms, understand the nature of the bonding between phosphonates and surfaces, and calculate various molecular properties that are difficult to measure experimentally. nih.gov This information can guide the design of more efficient synthetic routes and the selection of appropriate functional groups for specific applications.

QSPR models can establish mathematical relationships between the molecular structure of phosphonate derivatives and their biological activity or physical properties. nih.gov For example, a QSPR model could be developed to predict the toxicity or binding affinity of a series of phosphonate-based enzyme inhibitors, thereby accelerating the drug discovery process. organic-chemistry.orgnih.govnih.gov

The synergy between computational predictions and experimental validation is crucial for accelerating the pace of research and development. Computational screening of virtual libraries of this compound derivatives can help to identify promising candidates for synthesis and testing, thus saving time and resources. This predictive approach allows for a more targeted and efficient exploration of the vast chemical space accessible from this versatile building block.

Future trends in this area include the development of more accurate and efficient computational models, the use of machine learning and artificial intelligence to analyze large datasets and identify complex structure-property relationships, and the closer integration of computational design with automated synthesis and high-throughput screening platforms.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for incorporating (3-bromopropyl)phosphonic dichloride into polymers?

- Answer : this compound can be integrated into polymers via interfacial polycondensation with diols or aromatic bisphenols. For example, vapor-liquid interfacial systems optimize yield and inherent viscosity by balancing reagent molar ratios (e.g., 2:1 phosphonic dichloride to diol) . Alternatively, nucleophilic displacement reactions with hydroxyl-containing polymers (e.g., polyvinyl alcohol) in dimethylformamide at 90°C for 12 hours enable covalent crosslinking .

Q. How do temperature and reagent ratios influence polymerization outcomes?

- Answer : Lower temperatures (e.g., 20°C) reduce hydrolysis of phosphonic dichloride, improving polymer yield (up to 85%) and inherent viscosity (0.45–0.65 dL/g). Excess phosphonic dichloride (molar ratio 2:1) enhances chain elongation, while higher temperatures (>30°C) promote side reactions, decreasing yield .

Q. What characterization techniques validate successful polymer synthesis?

- Answer :

- FT-IR spectroscopy confirms ester bond formation (peaks at 1250–1280 cm⁻¹ for P=O and 1020–1050 cm⁻¹ for P-O-C) .

- Inherent viscosity measurements (via Ubbelohde viscometer) assess molecular weight trends .

- Thermogravimetric analysis (TGA) evaluates thermal stability, with phosphoester-linked polymers showing decomposition >250°C .

Advanced Research Questions

Q. How can contradictory data on temperature effects in polyphosphonate synthesis be resolved?

- Answer : Discrepancies arise from differences in reaction systems. For instance, Iliescu et al. observed higher yields at 20°C due to suppressed hydrolysis, while Prot reported improved results at elevated temperatures in anhydrous conditions. Researchers should pre-dry reagents and optimize solvent systems (e.g., DMF vs. aqueous-organic interfaces) to reconcile such contradictions.

Q. What strategies mitigate hydrolysis of this compound during synthesis?

- Answer :

- Use low-temperature protocols (≤20°C) to slow hydrolysis kinetics .

- Employ excess diol reagents to drive reaction completion before significant hydrolysis occurs.

- Conduct reactions under inert atmospheres (N₂/Ar) to exclude moisture .

Q. How does this compound contribute to flame-retardant synergism in composites?

- Answer : Phosphonic dichloride-derived polymers (e.g., poly(triazine-phosphamide)) form char residues that insulate substrates and quench free radicals. When combined with melamine cyanurate, they exhibit synergistic flame retardancy , increasing limiting oxygen index (LOI) from 21% to 32% in polyamide-6 composites .

Q. Can phosphonic dichloride crosslinkers enhance hydrogel functionality?

- Answer : Yes. Crosslinking polyvinyl alcohol (PVA) with phosphonic dichloride creates semi-interpenetrating networks (semi-IPNs) with chondroitin sulfate. These hydrogels show tunable water absorption (200–400% swelling) and mechanical strength (Young’s modulus: 0.5–1.2 MPa), ideal for biomedical applications .

Data Contradiction and Optimization

Q. Why do inherent viscosity and yield inversely correlate with temperature in some systems?

- Answer : At higher temperatures, competing hydrolysis of phosphonic dichloride generates phosphonic acid byproducts, terminating polymer growth. This reduces molecular weight (lower viscosity) and yield. Lower temperatures favor controlled chain propagation .

Q. How to design experiments for scalable synthesis of phosphonic dichloride-based polymers?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.